Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, an acetamidophenyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group is introduced via a nucleophilic substitution reaction, where an acetamidophenylamine reacts with an appropriate electrophile.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with methyl chloroformate to form the carbamate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the acetamidophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted thiazole or acetamidophenyl derivatives.
Scientific Research Applications
Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include inhibition of key metabolic enzymes or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(2-((3-aminophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Ethyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Methyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Uniqueness
Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the specific positioning of the acetamidophenyl group and the methyl ester, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-9(20)16-10-4-3-5-11(6-10)17-13(21)7-12-8-24-14(18-12)19-15(22)23-2/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRXNPGSAGYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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